N-[(2-methoxyphenoxy)-methylphosphoryl]-2,4-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methoxyphenoxy)-methylphosphoryl]-2,4-dimethylaniline is an organic compound with a complex structure that includes a methoxyphenoxy group, a methylphosphoryl group, and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenoxy)-methylphosphoryl]-2,4-dimethylaniline typically involves multiple steps. One common approach is to start with the preparation of the methoxyphenoxy intermediate, which is then reacted with a phosphorylating agent to introduce the methylphosphoryl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenoxy)-methylphosphoryl]-2,4-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The phosphoryl group can be reduced to a phosphine oxide.
Substitution: The dimethylaniline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[(2-methoxyphenoxy)-methylphosphoryl]-2,4-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenoxy)-methylphosphoryl]-2,4-dimethylaniline involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with enzymes or receptors, while the phosphoryl group can participate in phosphorylation reactions. The dimethylaniline moiety can interact with various biological molecules, potentially leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol .
Uniqueness
N-[(2-methoxyphenoxy)-methylphosphoryl]-2,4-dimethylaniline is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the methoxyphenoxy and methylphosphoryl groups allows for diverse chemical transformations, while the dimethylaniline moiety provides additional sites for interaction with biological targets .
Properties
IUPAC Name |
N-[(2-methoxyphenoxy)-methylphosphoryl]-2,4-dimethylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20NO3P/c1-12-9-10-14(13(2)11-12)17-21(4,18)20-16-8-6-5-7-15(16)19-3/h5-11H,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQFVNQOBMKIGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NP(=O)(C)OC2=CC=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.